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Abstract

Avoparcin, a glycopeptide antibiotic complex, has been a subject of significant scientific
interest due to its antibacterial properties and its structural relationship to vancomycin. This
technical guide provides an in-depth exploration of the chemical structure and stereochemistry
of avoparcin's primary components, a-avoparcin and 3-avoparcin. It consolidates available
spectroscopic and analytical data, details the experimental methodologies for structural
elucidation, and presents a comprehensive overview of its complex three-dimensional
architecture. This document is intended to serve as a critical resource for researchers engaged
in the study of glycopeptide antibiotics, antimicrobial resistance, and the development of new
therapeutic agents.

Introduction

Avoparcin is a glycopeptide antibiotic produced by the fermentation of Amycolatopsis
coloradensis.[1] It is a complex mixture of closely related compounds, with the two major
components being a-avoparcin and [3-avoparcin.[2] These components differ by the presence
of an additional chlorine atom on the B-avoparcin molecule.[2] The antibacterial activity of
avoparcin is attributed to its ability to inhibit bacterial cell wall synthesis by binding to the D-
alanyl-D-alanine terminus of peptidoglycan precursors. Due to its structural similarity to
vancomycin, a last-resort antibiotic in human medicine, the use of avoparcin as a growth
promoter in livestock was linked to the emergence of vancomycin-resistant enterococci (VRE)
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and was subsequently banned in many countries.[3] A thorough understanding of avoparcin's
intricate chemical structure and stereochemistry is paramount for comprehending its
mechanism of action, the basis of resistance, and for the rational design of novel antibiotics.

Chemical Structure of Avoparcin

The core of the avoparcin molecule is a heptapeptide backbone, which is extensively cross-
linked to form a rigid, basket-like structure. This aglycone is further decorated with several
sugar moieties.

The Aglycone Core

The heptapeptide core of avoparcin is composed of seven amino acid residues. The structure
is characterized by multiple ether linkages between the aromatic side chains of these amino
acids, creating a unique polycyclic system.

Sugar Moieties

Avoparcin is a glycoprotein, containing several carbohydrate units attached to its aglycone
core. The primary sugar components identified are ristosamine and mannose.[4] The precise
location and linkage of these sugar moieties are critical for the molecule's biological activity.

A visual representation of the avoparcin structure is provided below.
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Conceptual diagram of the avoparcin molecular components.

Stereochemistry of Avoparcin

Avoparcin is a chiral molecule with 32 stereogenic centers, leading to a highly complex three-
dimensional structure.[5] The precise stereochemical configuration of each of these centers is
crucial for its biological function.

Absolute Configuration
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The absolute stereochemistry of the N-methyl terminal amino acid of the avoparcin aglycone
has been determined to be the R-configuration.[6][7] This was established through the isolation
of the amino acid and the observation of its negative optical rotation.[6][7] The stereochemistry
of the other chiral centers has been investigated using a combination of spectroscopic
techniques and chemical degradation studies.

Epimerization

Avoparcin can undergo epimerization, particularly at the N-methyl terminal amino acid.[6]
When epimerized, the N-methyl terminal amino acid exhibits a positive optical rotation,
indicating a change to the S-configuration.[6][7] This epimerization has been shown to
significantly impact the antibacterial activity of the molecule.

Physicochemical and Spectroscopic Data

The structural elucidation of avoparcin has been heavily reliant on a suite of analytical and
spectroscopic techniques. The following tables summarize key quantitative data for the a and 3
forms of avoparcin.

Table 1: Physicochemical Properties of Avoparcin Isomers

Property o-Avoparcin B-Avoparcin Reference
Molecular Formula C89H102CIN9036 C89H101CI2N9036 [2]
Molecular Weight 1909.25 g/mol 1943.70 g/mol [2]

Specific Optical -96° (c=0.62 in 0.1N -102° (c=0.65 in 0.1N 7]

Rotation HCI) HCI)

Table 2: Key Spectroscopic Data for Avoparcin
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Technique o-Avoparcin B-Avoparcin Reference

1H NMR

Anomeric Protons

45-55 45-55 [8]
(ppm)
Aromatic Protons

6.55 - 6.40 6.55 - 6.40 [9]
(ppm)
BBC NMR
Anomeric Carbons

90 - 100 90 - 100 [8]
(ppm)
Mass Spectrometry
[M+3H]3* (m/z) 637 649 [10]
Major Product lons

86, 113, 130 86, 113, 130 [10]

(m/z)

Experimental Protocols

The determination of the complex structure of avoparcin requires a combination of
sophisticated analytical techniques. Below are detailed methodologies for key experiments.

Isolation and Purification of Avoparcin Components

A common procedure for the isolation and purification of a- and -avoparcin from the
fermentation broth of Amycolatopsis coloradensis involves the following steps:

o Extraction: The whole fermentation broth is mixed with an equal volume of distilled water,
vortexed, and centrifuged to separate the supernatant containing the avoparcin complex.[9]

« Affinity Chromatography: The supernatant is passed through a Sepharose-D-alanyl-D-
alanine affinity resin column.[9] This resin specifically binds to the D-Ala-D-Ala binding site of
the glycopeptide antibiotics.

e Elution: The bound avoparcin is eluted from the column.
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e High-Performance Liquid Chromatography (HPLC): The eluted fraction is further purified and
the a and B components are separated using reversed-phase HPLC.[11] A typical mobile
phase consists of a gradient of acetonitrile and water with an acidic modifier like
trifluoroacetic acid (TFA).[10]
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Workflow for the isolation and purification of avoparcin components.

Nuclear Magnetic Resonance (NMR) Spectroscopy for
Structural Elucidation

NMR spectroscopy is a powerful tool for determining the three-dimensional structure of
molecules in solution. For avoparcin, a combination of 1D and 2D NMR experiments is
employed:

o Sample Preparation: A purified sample of the avoparcin component (a or () is dissolved in a
suitable deuterated solvent, such as D20 or DMSO-ds.

e 1D H NMR: This experiment provides information on the number and chemical environment
of the protons in the molecule. The anomeric protons of the sugar moieties typically resonate
in the 4.5-5.5 ppm region.[8]

e 1D 13C NMR: This experiment identifies the different carbon environments. The anomeric
carbons of the sugars are typically found in the 90-100 ppm range.[8]

e 2D COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to
each other, helping to trace out the spin systems within the amino acid residues and sugar
rings.
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e 2D TOCSY (Total Correlation Spectroscopy): This experiment extends the correlations
observed in COSY to an entire spin system, aiding in the identification of complete amino
acid or sugar residues.

e 2D NOESY (Nuclear Overhauser Effect Spectroscopy): This is a crucial experiment for
determining the 3D structure. It identifies protons that are close in space, even if they are not
directly bonded. The intensity of the NOE cross-peaks is inversely proportional to the sixth
power of the distance between the protons, providing distance constraints for molecular
modeling.

e 2D HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons
with their directly attached carbons.

o 2D HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations
between protons and carbons that are two or three bonds away, which is essential for
connecting different structural fragments, such as the sugar moieties to the aglycone.

Mass Spectrometry for Molecular Weight and
Fragmentation Analysis

Mass spectrometry (MS) is used to determine the precise molecular weight of the avoparcin
components and to obtain structural information through fragmentation analysis.

« lonization: Electrospray ionization (ESI) is a soft ionization technique commonly used for
large, non-volatile molecules like avoparcin. It typically produces multiply charged ions,
such as [M+3H]3+.[10]

e Mass Analysis: The mass-to-charge ratio (m/z) of the ions is measured.

e Tandem Mass Spectrometry (MS/MS): In this technique, a specific ion (e.g., the [M+3H]3*
ion) is selected and fragmented by collision with an inert gas. The resulting fragment ions are
then mass-analyzed. The fragmentation pattern provides valuable information about the
sequence of amino acids and the nature and location of the sugar moieties. For example,
characteristic fragment ions at m/z 86, 113, and 130 have been reported for both a- and 3-
avoparcin.[10]
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Workflow for tandem mass spectrometry (MS/MS) analysis of avoparcin.

Determination of Stereochemistry

Determining the stereochemistry of the numerous chiral centers in avoparcin is a challenging
task that often involves a combination of techniques:

o Chiral Chromatography: HPLC using a chiral stationary phase can be used to separate
enantiomers of the amino acids after hydrolysis of the avoparcin molecule.

 NMR Spectroscopy: The coupling constants (J-values) between protons in the sugar rings
and amino acid side chains can provide information about their relative stereochemistry.

» Chemical Derivatization: Derivatizing the hydrolyzed amino acids with a chiral reagent (e.g.,
Marfey's reagent) creates diastereomers that can be separated by standard reversed-phase
HPLC. The elution order of the diastereomers can then be used to determine the original
stereochemistry of the amino acids.

o Optical Rotation: As demonstrated for the N-methyl terminal amino acid, measuring the
specific optical rotation of isolated components can be used to assign their absolute
configuration.[6][7]

Conclusion

The chemical structure and stereochemistry of avoparcin represent a formidable challenge in
natural product chemistry. Through the application of advanced analytical techniques,
particularly NMR spectroscopy and mass spectrometry, a detailed understanding of its
molecular architecture has been achieved. This in-depth knowledge is not only of fundamental
scientific importance but also provides a crucial foundation for research into the mechanisms of
antibiotic action and resistance. The methodologies and data presented in this guide are
intended to facilitate further investigations into this important class of glycopeptide antibiotics
and to aid in the development of new strategies to combat bacterial infections.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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